Morelloflavone chemical structure and properties
Morelloflavone chemical structure and properties
An In-depth Technical Guide to Morelloflavone: Chemical Structure, Properties, and Biological Activity
Introduction
Morelloflavone is a naturally occurring biflavonoid predominantly found in plants of the Garcinia genus.[1] As a member of the flavonoid class of secondary metabolites, it possesses the characteristic C6-C3-C6 chemical structure.[1] This phytochemical has garnered significant attention within the scientific community for its extensive pharmacological activities.[1] Research has demonstrated its potential as an anti-oxidative, antiviral, anti-inflammatory, and anti-tumor agent.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and mechanisms of action of morelloflavone, along with detailed experimental protocols for its study.
Chemical Structure and Physicochemical Properties
Morelloflavone is a flavone-flavonone dimer.[3] Its complex structure is fundamental to its biological activity. The IUPAC name for morelloflavone is 8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one.[4][5]
Table 1: Physicochemical Properties of Morelloflavone
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₀O₁₁ | [4] |
| Molecular Weight | 556.5 g/mol | [4][5] |
| Exact Mass | 556.10056145 Da | [4][5] |
| Appearance | Yellow powder | [6] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [6] |
| CAS Number | 16851-21-1 | [4] |
| SMILES | C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC(=C(C=C6)O)O)O)O)O | [5] |
Biological and Pharmacological Properties
Morelloflavone exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development. These activities include antimicrobial, anti-plasmodial, antioxidant, anti-atherosclerosis, anti-inflammatory, anti-tumor, anti-restenosis, anti-HIV, and apoptotic potential.[1]
Table 2: Summary of Quantitative Biological Data for Morelloflavone
| Activity Type | Assay/Model | Target/Cell Line | Result (IC₅₀ / Kᵢ) | Reference |
| Anti-angiogenic | MTS Assay (Cell Viability) | HUVECs | ~20 µmol/L | [2][7] |
| Anticancer | MTS Assay (Cell Viability) | PC-3 (Prostate Cancer) | >100 µmol/L | [7] |
| Anticancer | MTT Assay (Cytotoxicity) | MCF-7 (Breast Cancer) | 55.84 µg/mL | [8][9] |
| Anticancer | Inhibition of Glioma Cells | U87 and C6 | Compound no. 1 (a morelloflavone derivative) showed the strongest inhibition. | [10] |
| Antioxidant | DPPH Radical Scavenging | - | 49.5 µM | [11] |
| Antioxidant | Fe³⁺ Reduction | - | Absorbance of 0.583 at 400 µg/mL | [11] |
| Enzyme Inhibition | HMG-CoA Reductase | House Mouse (catalytic domain) | Kᵢ = 80.87 ± 0.06 µM (vs HMG-CoA) | [12] |
| Enzyme Inhibition | HMG-CoA Reductase | House Mouse (catalytic domain) | Kᵢ = 103 ± 0.07 µM (vs NADPH) | [12] |
| Enzyme Inhibition | Mitotic Kinesin Eg5 | - | Binding Energy = -8.4 kcal/mol (in silico) | [6][13] |
Mechanism of Action
Morelloflavone's diverse biological effects stem from its ability to modulate multiple cellular signaling pathways and enzyme activities.
Anti-Angiogenic and Anticancer Mechanism
Morelloflavone inhibits tumor angiogenesis, a critical process for tumor growth and metastasis.[2] It exerts this effect by targeting the activation of Rho GTPases (specifically RhoA and Rac1) and the Raf/MEK/ERK signaling pathway.[2] Notably, it achieves this without affecting the activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2] By suppressing these pathways, morelloflavone inhibits VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[2][7] Furthermore, it can induce cell cycle arrest, causing an accumulation of cells in the G2/M phase.[7]
Enzyme Inhibition
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HMG-CoA Reductase: Morelloflavone acts as an inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.[12][14] It competes with the substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12]
-
Mitotic Kinesin Eg5: Computational models and subsequent in vitro analysis show that morelloflavone binds to a putative allosteric pocket on the mitotic kinesin Eg5.[13] This binding inhibits the ATPase activity and motor function of Eg5, which is crucial for cell division, highlighting its potential as an antimitotic agent.[13][15]
Experimental Protocols
This section details methodologies for the extraction, isolation, and biological evaluation of morelloflavone.
Extraction and Isolation from Plant Material
This protocol is a general procedure for isolating biflavonoids like morelloflavone from plant sources such as Garcinia species.[16][17]
Methodology:
-
Drying and Grinding: Dry the plant material (e.g., leaves) in an oven at 45°C for 72 hours and grind into a fine powder.[17]
-
Maceration: Macerate the powdered plant material with methanol (MeOH) at room temperature for 48 hours to create a crude extract.[17]
-
Solvent Partitioning:
-
Submit the crude MeOH extract to liquid-liquid partitioning. First, partition against hexane to remove nonpolar compounds.[17]
-
Dilute the remaining hydroalcoholic fraction with water (e.g., to 30% water) and partition successively with chloroform (CHCl₃) and then ethyl acetate (EtOAc).[17] Morelloflavone and other biflavonoids typically concentrate in the EtOAc fraction.
-
-
Chromatographic Purification:
-
Subject the bioactive fraction (e.g., EtOAc fraction) to column chromatography over silica gel.
-
Elute the column with a gradient of solvents, such as a mixture of hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor using Thin Layer Chromatography (TLC).
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Combine fractions containing the compound of interest and subject them to further purification steps, such as preparative HPLC, to obtain pure morelloflavone.[17]
-
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Morelloflavone, a biflavonoid, inhibits tumor angiogenesis by targeting Rho GTPases and ERK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Morelloflavone | C30H20O11 | CID 5464454 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
- 6. Morelloflavone | CAS:16851-21-1 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. The Morelloflavone as Potential Anticancer Agent against MCF-7 Breast Cancer Cell Lines: In vitro and In silico Studies | Semantic Scholar [semanticscholar.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Morelloflavone from Garcinia dulcis as a novel biflavonoid inhibitor of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. Morelloflavone - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Isolation of six isoprenylated biflavonoids from the leaves of Garcinia subelliptica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
